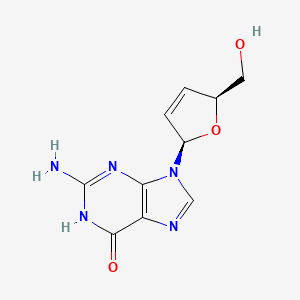
DABCYL-SEVNLDAEF-EDANS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “DABCYL-SEVNLDAEF-EDANS” is a peptide sequence composed of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific sequence includes serine, glutamic acid, valine, asparagine, leucine, aspartic acid, alanine, glutamic acid, and phenylalanine, with two unknown amino acids at the beginning and end of the sequence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “DABCYL-SEVNLDAEF-EDANS” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The synthesized peptides are then purified using techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiol groups.
科学的研究の応用
Peptides like “DABCYL-SEVNLDAEF-EDANS” have diverse applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in chemical reactions.
Biology: Peptides play roles in cell signaling, immune responses, and enzyme functions.
Medicine: Peptides are used in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.
Industry: Peptides are used in the production of cosmetics, food additives, and as research tools in biotechnology.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. For example, peptides can bind to G-protein-coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades.
類似化合物との比較
Similar Compounds
Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe: A similar peptide sequence without the unknown amino acids.
Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu: A shorter peptide sequence missing the phenylalanine residue.
Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe: Another similar sequence with a different starting amino acid.
Uniqueness
The uniqueness of “DABCYL-SEVNLDAEF-EDANS” lies in the presence of the unknown amino acids at the beginning and end of the sequence. These unknown residues could impart unique properties or functions to the peptide, making it distinct from other similar sequences.
特性
分子式 |
C71H91N15O21S |
|---|---|
分子量 |
1522.6 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C71H91N15O21S/c1-38(2)33-51(78-69(102)53(35-57(72)88)81-71(104)61(39(3)4)83-66(99)50(28-30-59(91)92)77-70(103)55(37-87)82-63(96)42-19-21-43(22-20-42)84-85-44-23-25-45(26-24-44)86(6)7)68(101)80-54(36-60(93)94)67(100)75-40(5)62(95)76-49(27-29-58(89)90)65(98)79-52(34-41-13-9-8-10-14-41)64(97)74-32-31-73-48-17-11-16-47-46(48)15-12-18-56(47)108(105,106)107/h8-26,38-40,49-55,61,73,87H,27-37H2,1-7H3,(H2,72,88)(H,74,97)(H,75,100)(H,76,95)(H,77,103)(H,78,102)(H,79,98)(H,80,101)(H,81,104)(H,82,96)(H,83,99)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)/t40-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |
InChIキー |
AXNSCZGVEWQDGP-APSBGWRTSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
配列 |
SEVNLDAEF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,7-Dihydro-2-methylthieno[3,4-d]pyrimidin-4-ol](/img/structure/B1496512.png)
![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)




![5-Phenyl-2-piperidin-4-YL-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1496522.png)

![4-Amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B1496527.png)
![6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B1496529.png)
![[1,2,4]Triazolo[4,3-a]quinolin-8-ol,1-ethyl-5-methyl-(9CI)](/img/structure/B1496530.png)
